1-Azaspiro[3.3]heptane-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-4-7(8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
QCYQNYIOPHQMET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(N2)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Azaspiro 3.3 Heptane 2 Carboxylic Acid Analogues
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 1-azaspiro[3.3]heptane-2-carboxylic acid analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
In ¹H NMR spectra of 1-azaspiro[3.3]heptane derivatives, the protons of the azetidine (B1206935) and cyclobutane (B1203170) rings typically appear in the aliphatic region. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical orientation and the nature of the substituents. For instance, in derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, the protons on the carbon adjacent to the carboxyl group and the nitrogen atom show characteristic downfield shifts. univ.kiev.ua
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The spirocyclic carbon atom typically resonates at a unique chemical shift, and the carbonyl carbon of the carboxylic acid group appears significantly downfield. The chemical shifts of the ring carbons are indicative of the ring strain and substitution pattern. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 4.0 - 4.5 | 60 - 65 |
| Azetidine CH₂ | 3.5 - 4.2 | 50 - 60 |
| Cyclobutane CH₂ | 2.0 - 3.0 | 30 - 40 |
| Spiro-C | - | 40 - 50 |
| C=O (acid) | - | 170 - 180 |
Note: These are approximate ranges and can vary based on the specific substituents and solvent used.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for these polar molecules. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the spirocyclic rings. libretexts.org The fragmentation of the spirocyclic core can provide insights into the relative stability of the fused rings.
X-ray Crystallographic Studies for Absolute Configuration and Conformational Preferences
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred solid-state conformation. For chiral molecules like this compound, obtaining an enantiopure crystal allows for the unambiguous assignment of the stereochemistry at the chiral center. ed.ac.uk
X-ray diffraction studies on derivatives of azaspiro[3.3]heptane have confirmed the puckered nature of the four-membered rings. researchgate.net The bond angles within the rings are significantly compressed compared to ideal tetrahedral or trigonal planar geometries, which is a direct consequence of the ring strain. The analysis of bond lengths and torsional angles provides a precise picture of the molecular geometry. For example, the structure of a 6-oxo-2-azaspiro[3.3]heptane derivative has been confirmed by X-ray crystallography, revealing the conformational details of the spirocyclic system. researchgate.net
The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. researchgate.net This is particularly important for applications in drug design, where the biological activity of enantiomers can differ significantly.
Computational Chemistry Approaches for Conformational Landscapes and Ring Strain Analysis
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to investigate the conformational landscapes and energetic properties of this compound analogues. nih.govsemanticscholar.org These methods allow for the exploration of all possible conformations and the identification of the most stable, low-energy structures.
Ring strain is a significant feature of the spiro[3.3]heptane framework. Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a corresponding acyclic, strain-free reference compound. This analysis helps to understand the reactivity and thermodynamic stability of these molecules. The inherent strain in the four-membered rings contributes to their unique chemical properties and can influence their binding to biological targets.
Chiral Purity Determination and Enantiomeric Excess Analysis
Since this compound is a chiral compound, the determination of its enantiomeric purity is essential for its use in pharmaceutical and other applications. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (% ee) can be accurately determined. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown success in separating the enantiomers of various amino acids and chiral carboxylic acids. sigmaaldrich.comyakhak.org
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govnih.gov In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that exhibit separate signals in the NMR spectrum. Similarly, reacting the enantiomeric mixture with a chiral derivatizing agent produces a mixture of diastereomers that can be distinguished by NMR. The integration of the corresponding signals allows for the quantification of the enantiomeric ratio.
Applications in Medicinal Chemistry and Rational Drug Design
1-Azaspiro[3.3]heptane-2-carboxylic Acid as a Privileged Scaffold and Versatile Building Block
This compound is increasingly recognized as a privileged scaffold in medicinal chemistry. Its spirocyclic core imparts a rigid, three-dimensional geometry that can be advantageous for binding to biological targets. This rigidity can lead to higher affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The presence of the carboxylic acid and the secondary amine provides two key points for diversification, making it a versatile building block for the synthesis of compound libraries. nih.govenamine.net
The preparation of a variety of versatile azaspiro[3.3]heptanes with multiple exit vectors has been reported, highlighting their significance in drug discovery and design. nih.govacs.org These synthetic routes provide access to novel modules that can be readily incorporated into drug candidates. The ability to generate a diverse range of derivatives from this core structure allows for the systematic exploration of structure-activity relationships.
Strategic Bioisosteric Replacement of Canonical Heterocycles (e.g., Piperidine (B6355638), Pipecolic Acid)
One of the most powerful applications of the 1-azaspiro[3.3]heptane scaffold is as a bioisosteric replacement for more common heterocycles like piperidine and its corresponding amino acid, pipecolic acid. researchgate.netresearchgate.netnih.govenamine.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile.
The 1-azaspiro[3.3]heptane core has been successfully validated as a bioisostere of piperidine. researchgate.netresearchgate.netnih.gov For instance, the incorporation of a 1-azaspiro[3.3]heptane moiety in place of the piperidine ring in the local anesthetic bupivacaine resulted in a new analog with high activity. enamine.netresearchgate.net This demonstrates that the spirocyclic scaffold can effectively mimic the spatial orientation of substituents required for biological activity. Similarly, 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported as a bioisostere of pipecolic acid, suggesting that the 1-aza isomer can serve a similar role. univ.kiev.ua
A significant advantage of using spirocyclic scaffolds like 1-azaspiro[3.3]heptane is their potential to enhance metabolic stability. univ.kiev.ua Piperidine-containing compounds are often susceptible to metabolism by oxidative enzymes, which can lead to rapid clearance and reduced drug efficacy. The rigid, spirocyclic nature of the 1-azaspiro[3.3]heptane core can hinder the access of metabolic enzymes to potential sites of oxidation, thereby increasing the compound's half-life in the body. univ.kiev.ua
Studies have shown that replacing a piperidine ring with a 1-azaspiro[3.3]heptane can lead to improved metabolic stability in human liver microsomes. researchgate.netenamine.net This improved stability is a desirable property in drug candidates, as it can lead to a longer duration of action and a more favorable dosing regimen.
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane has been shown to have a significant impact on lipophilicity, often leading to a decrease in this parameter. researchgate.netnih.gov This may seem counterintuitive as a carbon atom is added, but it can be rationalized by an increase in basicity. researchgate.netnih.gov
For example, the replacement of piperidine with 1-azaspiro[3.3]heptane in a model compound resulted in a reduction of the experimental lipophilicity (logD) by 0.6 units. researchgate.net This reduction in lipophilicity can be beneficial for improving a compound's solubility and reducing off-target toxicity. The introduction of the carboxylic acid group in this compound would be expected to further increase water solubility. The incorporation of 3D-shaped, Fsp3-rich piperidine bioisosteres into the bupivacaine molecule was found to enhance both lipophilicity and water solubility. univ.kiev.ua
| Compound | Original Scaffold | Replacement Scaffold | ΔlogD7.4 | Reference |
|---|---|---|---|---|
| Model Compound 1 | Piperidine | 1-Azaspiro[3.3]heptane | -0.6 | researchgate.net |
| Terminal C-linked Piperidine Analogues | Piperidine | 2-Azaspiro[3.3]heptane | -0.93 ± 0.12 | nih.gov |
| N-linked Piperidine Analogues | Piperidine | 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The rigid nature of the 1-azaspiro[3.3]heptane scaffold makes it an excellent platform for conducting structure-activity relationship (SAR) studies. researchgate.netthieme-connect.com By systematically modifying the substituents on the scaffold, medicinal chemists can probe the interactions with a biological target and optimize for potency and selectivity.
The defined three-dimensional arrangement of substituents on the 1-azaspiro[3.3]heptane core allows for precise control over how a molecule interacts with its biological target. The carboxylic acid and the amine of this compound can participate in key hydrogen bonding or ionic interactions within a binding pocket. The spirocyclic framework orients these functional groups and any additional substituents in a predictable manner, which can be leveraged to maximize binding affinity.
While specific SAR studies on this compound derivatives are not extensively detailed in the provided search results, the general principles of using rigid scaffolds to optimize molecular interactions are well-established. The defined geometry of the scaffold reduces the entropic penalty upon binding, which can contribute to a more favorable binding free energy.
The concept of "exit vectors" is crucial in scaffold-based drug design. rsc.org These vectors represent the points on the scaffold where substituents can be attached and the direction in which they will be oriented. The 1-azaspiro[3.3]heptane scaffold offers distinct exit vectors from the nitrogen atom and the carbon atoms of the two rings. A modular and scalable synthetic approach to a series of substituted 1-azaspiro[3.3]heptanes has been reported, allowing for the exploration of these exit vectors. thieme-connect.com
The ability to introduce a range of substituents at different positions on the cyclobutyl and azetidine (B1206935) rings enables a thorough investigation of substituent effects on biological activity. thieme-connect.com For example, the introduction of functional groups can influence properties such as potency, selectivity, and pharmacokinetic parameters. The development of synthetic routes to versatile azaspiro[3.3]heptanes carrying multiple exit vectors is a key enabler for these studies. nih.gov
Design and Synthesis of Conformationally Restricted Analogues for Enhanced Target Selectivity
In the realm of medicinal chemistry, the strategic design of drug candidates with high target selectivity is paramount to minimizing off-target effects and enhancing therapeutic efficacy. One powerful approach to achieving this is through the synthesis of conformationally restricted analogues of bioactive molecules. By reducing the flexibility of a molecule, it can be locked into a specific three-dimensional arrangement that is optimal for binding to the desired biological target, while simultaneously being suboptimal for binding to other, unintended targets. The rigid spirocyclic scaffold of this compound makes it an exemplary building block for this purpose, serving as a constrained bioisostere for more flexible structures like piperidine and proline. univ.kiev.uauniv.kiev.ua
The rationale behind employing conformationally restricted analogues lies in the principles of entropy and molecular recognition. A flexible molecule must adopt a specific, low-energy conformation to bind effectively to its target, a process that is entropically unfavorable. By pre-organizing the molecule into this bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity. Furthermore, the rigid nature of these analogues can introduce a higher degree of steric and electronic precision, allowing for more specific interactions with the target's binding site and, consequently, enhanced selectivity. nih.govmdpi.com
The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been a subject of considerable interest, with various synthetic routes developed to access a range of analogues for drug discovery programs. univ.kiev.uauniv.kiev.ua These synthetic strategies often involve multi-step sequences that allow for the introduction of diverse functional groups at various positions on the spirocyclic core. This functionalization is crucial for fine-tuning the physicochemical properties of the resulting molecules and for exploring the structure-activity relationships (SAR) that govern their biological activity. univ.kiev.ua
One notable example of the successful application of this strategy is the replacement of the piperidine fragment in the local anesthetic drug bupivacaine with a 2-azaspiro[3.3]heptane moiety. This modification resulted in an analogue with enhanced anesthetic activity, demonstrating the potential of this scaffold to improve the potency of existing drugs. univ.kiev.ua While this example highlights the potential for improved potency, the exploration of enhanced target selectivity remains an active area of research.
The design of novel analogues of this compound continues to be a promising avenue for the development of more selective and effective therapeutic agents. The rigid framework of this spirocyclic system provides a unique opportunity to probe the conformational requirements of biological targets and to design next-generation drugs with superior pharmacological profiles.
| Compound Name | Chemical Structure | Role in Research |
| This compound | (Structure not available) | Core scaffold for designing conformationally restricted analogues. |
| 2-Azaspiro[3.3]heptane-1-carboxylic acid | (Structure not available) | Bioisostere for pipecolic acid; used in the synthesis of functionalized derivatives for drug design. univ.kiev.uauniv.kiev.ua |
| Bupivacaine | (Structure not available) | Local anesthetic drug used as a reference for comparing the activity of its spirocyclic analogue. univ.kiev.ua |
| Piperidine | (Structure not available) | A common flexible scaffold in drug molecules for which 1-azaspiro[3.3]heptane serves as a rigid bioisostere. univ.kiev.ua |
| Proline | (Structure not available) | A naturally occurring amino acid for which this compound can be a conformationally restricted analogue. nih.gov |
Biological Activity and Target Interaction Research
In Vitro and In Vivo Methodologies for Biological Evaluation of Azaspiro[3.3]heptane Derivatives
The biological effects of azaspiro[3.3]heptane derivatives are rigorously assessed using a combination of laboratory-based (in vitro) and organism-based (in vivo) studies. The specific methodologies employed are tailored to the therapeutic target and desired biological effect.
For the evaluation of antiviral activity, particularly against SARS-CoV-2, researchers utilize a variety of in vitro techniques. Initial screening is often conducted through biochemical assays that measure the compound's ability to inhibit a specific viral enzyme, such as the 3C-like protease (3CLpro). nih.govnih.govfrontiersin.orgntu.edu.sg These enzymatic assays provide quantitative data on the inhibitory potency of the compounds, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov Following biochemical confirmation, cell-based assays are employed to determine a compound's effectiveness in a more biologically relevant system. For instance, a quantitative high-throughput screening using a cytopathic effect assay can assess the ability of a compound to protect host cells from virus-induced death. nih.gov
In the development of local anesthetics, in vivo models are crucial for determining the efficacy and duration of action. A commonly used method is the radiant heat tail-flick test in mice. nih.govresearchgate.netdovepress.comresearchgate.net In this test, a heat source is applied to the animal's tail, and the time it takes for the mouse to "flick" its tail away (tail-flick latency) is measured. nih.govdovepress.com After subcutaneous administration of the anesthetic compound at the base of the tail, an increase in this latency period indicates a successful nerve block and antinociceptive (pain-blocking) effect. nih.govresearchgate.net This method allows for the direct comparison of the potency and duration of new derivatives against established anesthetics. researchgate.net
Identification of Specific Biochemical Targets and Enzymes
Research has successfully identified key molecular targets through which 1-azaspiro[3.3]heptane-2-carboxylic acid derivatives exert their therapeutic effects. These interactions are primarily centered on the inhibition of specific enzymes critical to disease processes.
A significant area of investigation for azaspiro[3.3]heptane derivatives has been in the development of antiviral agents targeting the SARS-CoV-2 virus. The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication, making it a prime target for therapeutic intervention. Structure-guided design has led to the development of highly potent spirocyclic inhibitors of this enzyme.
Studies have shown that compounds incorporating the 2-azaspiro[3.3]heptane moiety can effectively inhibit SARS-CoV-2 3CLpro. High-resolution co-crystal structures have revealed that these inhibitors bind covalently to the catalytic Cysteine-145 residue in the enzyme's active site. This covalent bond formation leads to potent and often irreversible inhibition of the enzyme's function. The inhibitory activity of these compounds is typically in the submicromolar range, demonstrating their high potency.
| Compound | Spirocyclic Core | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) |
|---|---|---|---|
| Inhibitor 2c | 2-Azaspiro[3.3]heptane | 0.08 ± 0.01 | 0.12 ± 0.01 |
| Inhibitor 3c | 2-Azaspiro[3.3]heptane | 0.09 ± 0.01 | 0.14 ± 0.01 |
| Inhibitor 4c | 2-Azaspiro[3.3]heptane | 0.11 ± 0.01 | 0.11 ± 0.01 |
Preclinical Research Case Studies Involving this compound Derivatives
The therapeutic promise of this chemical scaffold has been demonstrated in several preclinical case studies, where its incorporation into known drug structures has led to novel analogues with significant biological activity.
One of the most compelling applications of the 1-azaspiro[3.3]heptane core is its use as a bioisostere for the piperidine (B6355638) ring in the local anesthetic drug Bupivacaine. ethernet.edu.et By replacing the piperidine fragment of Bupivacaine with a 1-azaspiro[3.3]heptane moiety, researchers have created a novel, patent-free analogue with high anesthetic activity. ethernet.edu.et
In vivo studies in mice using the tail-flick test directly compared the antinociceptive effects of a Bupivacaine analogue containing the 1-azaspiro[3.3]heptane core (referred to as compound 60) with the original drug. researchgate.net The results demonstrated that the spirocyclic analogue produced a significant and sustained anesthetic effect, validating the successful bioisosteric replacement. researchgate.net Similarly, replacing the piperidine in Bupivacaine with 2-azaspiro[3.3]heptane-1-carboxylic acid resulted in an analogue with enhanced activity and a longer duration of action. researchgate.net
| Time Point (minutes) | Bupivacaine Effect (Change in Latency) | Compound 60 Effect (Change in Latency) |
|---|---|---|
| 10 | Significant increase | Significant increase |
| 30 | Peak effect | Sustained effect |
| 60 | Effect declining | Effect declining |
| 90 | Return to baseline | Return to baseline |
Data is descriptive based on graphical representations from source material.
Soluble epoxide hydrolase (sEH) is an enzyme that has emerged as a significant therapeutic target for a range of conditions, including cardiovascular disease, inflammation, and pain. ethernet.edu.et Inhibition of sEH can lead to beneficial physiological effects. Research has shown that derivatives of 2-azaspiro[3.3]heptane are effective inhibitors of sEH. ub.edulookchem.com
Specific compounds, such as 2-azaspiro[3.3]heptane-6-carboxylic acid and (RS)-2-(2-chlorophenylsulfonyl)-N-(3-phenylpropyl)-2-azaspiro[3.3]heptane, have been identified as inhibitors of sEH. lookchem.com The development of these spirocyclic inhibitors showcases the versatility of the azaspiro[3.3]heptane scaffold in targeting diverse enzyme classes for therapeutic benefit. ethernet.edu.etub.edu This line of research opens possibilities for treating inflammatory and metabolic disorders with this novel class of compounds.
Globin Switching Induction in Erythroid Progenitor Cells
The pharmacological reactivation of the γ-globin gene to produce fetal hemoglobin is a key area of research for treating β-hemoglobinopathies. nih.gov A notable study involved a phenotypic screen of a chemical library in human erythroid progenitor cells to identify molecules capable of inducing HbF. nih.gov This screening led to the identification of a hit compound, referred to as compound 1, which belongs to the 2-azaspiro[3.3]heptane class of molecules. nih.gov
Further exploration of the structure-activity relationship (SAR) and optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of this initial hit led to the development of a more potent derivative, compound 18. nih.gov This optimized compound, a 2-azaspiro[3.3]heptane derivative, demonstrated enhanced rigidity and a unique chemical structure. nih.gov
Subsequent in vivo studies using cynomolgus monkeys showed that compound 18 induced a significant, dose-dependent increase in globin switching. nih.gov Importantly, this compound was found to have developable properties and, in preliminary safety assessments, showed no genotoxic effects, indicating a more favorable safety profile compared to hydroxyurea, a current standard of care. nih.gov These findings highlight the potential of 2-azaspiro[3.3]heptane derivatives as a new class of therapies for β-hemoglobinopathies. nih.govnih.gov
| Compound | Description | Key Findings |
| Compound 1 | Hit compound from a phenotypic screen in human erythroid progenitor cells. | Identified as an inducer of fetal hemoglobin (HbF). nih.gov |
| Compound 18 | Optimized 2-azaspiro[3.3]heptane derivative with a more rigid and unique structure. | Showed increased potency and induced a significant, dose-dependent increase in globin switching in cynomolgus monkeys. Exhibited no genotoxic effects. nih.gov |
Elucidation of Mechanism of Action for Biologically Active Derivatives
While the precise mechanism of action for the 2-azaspiro[3.3]heptane derivatives has not been definitively elucidated in the reviewed literature, the broader context of fetal hemoglobin induction provides likely pathways. The regulation of the switch from fetal (γ-globin) to adult (β-globin) hemoglobin is a complex process involving several key transcriptional repressors. nih.govnih.govresearchgate.net
A primary target for many HbF inducers is the transcription factor BCL11A, which acts as a critical silencer of the γ-globin gene in adult erythroid cells. nih.govresearchgate.netresearchgate.netmdpi.com Inhibition or downregulation of BCL11A has been shown to lead to a robust reactivation of HbF expression. nih.govresearchgate.netresearchgate.net It is plausible that the biologically active 2-azaspiro[3.3]heptane derivatives exert their effect through the modulation of this pathway. For instance, the anticancer drug mithramycin, also an HbF inducer, has been shown to down-regulate the transcription of the BCL11A gene and inhibit the interaction of the BCL11A complex with the γ-globin gene promoter. mdpi.com
Other known molecular targets for HbF induction include KLF1, MYB, and SOX6, which are also involved in the silencing of fetal hemoglobin. nih.govashpublications.orgresearchgate.net Additionally, epigenetic modifications play a significant role, and interventions such as the inhibition of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) can also lead to the reactivation of γ-globin expression. nih.govashpublications.orgnih.govresearchgate.net Therefore, it is hypothesized that the 2-azaspiro[3.3]heptane derivatives may act by one or more of the following mechanisms:
Directly or indirectly inhibiting the expression or function of BCL11A.
Interfering with the activity of other γ-globin gene repressors like KLF1 or MYB.
Modulating epigenetic pathways that lead to a more open chromatin state at the γ-globin gene locus.
Further research is necessary to pinpoint the specific molecular interactions and signaling pathways affected by these promising compounds.
| Potential Molecular Target | Role in Globin Switching | Hypothesized Interaction with 2-Azaspiro[3.3]heptane Derivatives |
| BCL11A | Key transcriptional repressor of the γ-globin gene in adults. nih.govresearchgate.netresearchgate.net | Potential inhibition of expression or function, leading to derepression of γ-globin. |
| KLF1, MYB, SOX6 | Other transcriptional regulators involved in the silencing of fetal hemoglobin. nih.govashpublications.orgresearchgate.net | Possible modulation of these factors to favor γ-globin expression. |
| HDACs/DNMTs | Epigenetic enzymes that maintain a repressive chromatin state at the γ-globin locus. nih.govnih.gov | Potential inhibition of these enzymes, leading to chromatin remodeling and gene activation. |
Future Research Directions and Translational Potential
Development of Novel and More Efficient Synthetic Routes to 1-Azaspiro[3.3]heptane-2-carboxylic Acid
The advancement of this compound as a key building block in drug discovery is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current research efforts are aimed at overcoming the challenges associated with the construction of the strained spirocyclic system, with a focus on improving yields, reducing the number of synthetic steps, and increasing the diversity of accessible analogs.
One promising approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate (ClO2S-NCO) to form spirocyclic β-lactams. researchgate.netnih.gov Subsequent reduction of the β-lactam ring with reagents such as alane yields the desired 1-azaspiro[3.3]heptane core. researchgate.netnih.gov This method has been successfully applied to the synthesis of 1-azaspiro[3.3]heptanes, which have been validated as bioisosteres of piperidine (B6355638). researchgate.netnih.gov
Another strategy focuses on the functionalization of pre-formed azaspiro[3.3]heptane scaffolds. For instance, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported, providing a range of molecules with diverse functional groups suitable for incorporation into bioactive compounds. univ.kiev.ua These synthetic approaches have demonstrated multigram-scale applicability with good yields, highlighting their potential for use in drug design and development. univ.kiev.ua
A recently developed synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related bifunctional compound, involves a multi-step process with a total yield of 41%, suggesting a viable method for large-scale preparation. google.com The key steps in this synthesis are outlined in the table below:
| Step | Reaction | Reagents | Key Transformation |
| 1 | Reduction | Lithium aluminum hydride | Reduction of a starting material (compound 14). |
| 2 | Protection | TsCl | Protection of an intermediate. |
| 3 | Ring Closure | o-nitrobenzenesulfonamide, K2CO3 | Formation of a sulfonamide intermediate (compound 19). |
| 4 | Deprotection | Thiophenol, K2CO3 | Removal of the o-nitrobenzenesulfonyl group. |
| 5 | Ketone Formation & Boc Protection | Acidic conditions, then Boc2O under alkaline conditions | Generation of the ketone and final Boc protection. |
This method is noted for its mild conditions and scalability, making it a valuable contribution to the synthetic chemist's toolbox for accessing this class of compounds. google.com
Exploration of Expanded Chemical Space through Diversified Azaspiro[3.3]heptane Scaffolds
A primary driver in the field of medicinal chemistry is the exploration of novel chemical space to identify new bioactive molecules. The rigid, three-dimensional structure of the azaspiro[3.3]heptane scaffold makes it an attractive starting point for the design of compound libraries with enhanced structural diversity.
Researchers are actively developing methods to synthesize highly functionalized azaspiro[3.3]heptane building blocks that possess multiple "exit vectors" for chemical modification. nih.govacs.org These exit vectors are strategically placed functional groups that allow for the attachment of a wide variety of substituents, thereby expanding the accessible chemical space around the core scaffold. nih.govacs.org The ability to introduce diversity at multiple points on the azaspiro[3.3]heptane ring system is crucial for fine-tuning the pharmacological properties of potential drug candidates.
The concept of "escaping from flatland," which advocates for a shift away from planar, aromatic structures towards more three-dimensional molecules, has fueled interest in Fsp3-rich scaffolds like azaspiro[3.3]heptanes. univ.kiev.ua This increased three-dimensionality can lead to improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com The development of a diverse range of azaspiro[3.3]heptane derivatives allows for a more comprehensive exploration of this promising area of chemical space.
Integration of this compound into DNA-Encoded Libraries (DELs) for High-Throughput Screening
DNA-Encoded Library (DEL) technology has emerged as a powerful tool for the rapid and efficient screening of vast numbers of small molecules against biological targets. The integration of novel and structurally diverse scaffolds, such as this compound, into DELs is a key area of future research.
The synthesis of azaspiro[3.3]heptane surrogates on a DNA backbone has been demonstrated, paving the way for their inclusion in DELs. chemrxiv.org This involves the development of DNA-compatible chemical reactions that allow for the construction of the spirocyclic core without damaging the attached DNA tag. The carboxylic acid functionality of this compound provides a convenient handle for conjugation to the DNA anchor, a critical step in the DEL synthesis process.
The incorporation of these unique, densely functionalized azaspiro compounds into DELs provides access to an unexplored library of molecules for high-throughput screening. chemrxiv.org The ability to screen millions or even billions of compounds simultaneously significantly accelerates the hit identification phase of drug discovery.
Advancements in Scaffold-Based Drug Discovery utilizing Azaspiro[3.3]heptanes
Scaffold-based drug discovery focuses on the use of a common molecular framework, or scaffold, which is then decorated with various functional groups to create a library of related compounds. The azaspiro[3.3]heptane core is an excellent example of a scaffold that is gaining prominence in this field.
A key application of the azaspiro[3.3]heptane scaffold is as a bioisosteric replacement for other common ring systems, such as piperidine. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing a piperidine ring with a 1-azaspiro[3.3]heptane moiety, medicinal chemists can often improve the metabolic stability, solubility, and other pharmacokinetic properties of a drug candidate, while maintaining or even enhancing its biological activity. univ.kiev.uatandfonline.com
The introduction of spirocyclic scaffolds can lead to a higher fraction of sp3-hybridized carbon atoms (Fsp3), which has been correlated with improved clinical success rates for drug candidates. bldpharm.com This strategy has been successfully employed in the development of inhibitors for various biological targets, where the rigid conformation of the spirocycle helps to optimize the orientation of binding elements for improved efficacy and selectivity. tandfonline.com The table below summarizes some of the key advantages of using azaspiro[3.3]heptane scaffolds in drug discovery.
| Feature | Advantage |
| Increased Fsp3 character | Improved physicochemical and pharmacokinetic properties. tandfonline.combldpharm.com |
| Rigid Conformation | Optimized orientation of binding elements, leading to improved efficacy and selectivity. tandfonline.com |
| Bioisosteric Replacement | Can replace common motifs like piperidine to enhance metabolic stability and other properties. researchgate.netnih.gov |
| Novelty | Provides access to unexplored chemical space and potential for new intellectual property. tandfonline.comresearchgate.net |
Academic Review of Intellectual Property Landscape and Patent Trends Related to Azaspiro[3.3]heptane Carboxylic Acids
The intellectual property landscape surrounding azaspiro[3.3]heptane carboxylic acids and related derivatives is an active and evolving area. A significant driver for the investigation of spirocycles in drug discovery is the opportunity to access novel compounds in less crowded patent space. tandfonline.com While monocyclic ring systems have been extensively explored, the combination of two rings to form a spirocycle offers a multitude of new structures that have not yet been synthesized or biologically tested. tandfonline.com
Patents have been granted for various derivatives of azaspiro[3.3]heptane, highlighting their commercial potential. For example, a patent has been issued for a synthesis method of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, a related compound. google.com Additionally, patent literature discloses the use of 2,6-diaza-spiro[3.3]heptane derivatives as inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating inflammatory and cardiovascular diseases. googleapis.comgoogleapis.com
The trend in the pharmaceutical industry is to explore novel scaffolds like azaspiro[3.3]heptanes to gain a competitive advantage and secure intellectual property rights. The incorporation of these scaffolds into drug candidates can lead to new chemical entities with improved properties and a clear path to patent protection. As research in this area continues to expand, it is expected that the number of patent applications and grants related to azaspiro[3.3]heptane carboxylic acids and their derivatives will continue to grow, reflecting their increasing importance in the development of next-generation therapeutics.
Q & A
Q. Basic Research Focus
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR (400–500 MHz) to confirm spirocyclic connectivity and substituent orientation .
- LCMS : High-resolution LCMS (e.g., m/z 861.4 [M+H]<sup>+</sup>) for purity assessment and molecular ion identification .
- X-ray Crystallography : Resolves absolute stereochemistry in Boc-protected derivatives .
Protocol Note : Deuterated solvents (e.g., CDCl3) are preferred for NMR to avoid signal overlap .
How can molecular docking elucidate conflicting bioactivity data in azaspiroheptane-based compounds?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) arise from target flexibility or binding mode variations. Resolution strategies:
- Ensemble Docking : Screen multiple receptor conformations (e.g., urease active site) to identify dominant interactions .
- MD Simulations : 100-ns trajectories assess stability of spirocyclic cores in hydrophobic pockets .
- Free Energy Calculations : Predict binding affinities (ΔG) for analogs with conflicting IC50 values .
Case Study : A derivative with poor antibacterial activity but strong urease inhibition showed selective hydrogen bonding with His<sup>593</sup> in docking, explaining its target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
